molecular formula C20H19ClN2O3S2 B2845528 N-(4-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1251606-05-9

N-(4-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide

Cat. No.: B2845528
CAS No.: 1251606-05-9
M. Wt: 434.95
InChI Key: OOOWLDPENJYPOK-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-carboxamide core, a chemical scaffold recognized for its significant potential in medicinal chemistry and drug discovery research . The compound features a sulfonamido group, a common pharmacophore known to contribute to biological activity and molecular interactions. Its exact mechanism of action and primary molecular targets are areas of active investigation, but its structure suggests potential for diverse biological activity. Thiophene-based derivatives, as a class, have been extensively studied and demonstrate a wide spectrum of pharmacological properties. Scientific literature highlights that such compounds are frequently explored for their anticancer , anti-inflammatory , antimicrobial , and anticonvulsant activities. The thiophene ring can serve as a bioisostere for phenyl rings, often improving a compound's metabolic stability and binding affinity . Researchers are encouraged to investigate this compound's specific profile, including its inhibitory potential against various enzyme families or its efficacy in cellular assays. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-[benzenesulfonyl(ethyl)amino]-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S2/c1-2-23(28(25,26)17-6-4-3-5-7-17)18-12-13-27-19(18)20(24)22-14-15-8-10-16(21)11-9-15/h3-13H,2,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOWLDPENJYPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a thiophene ring, a sulfonamide group, and a chlorobenzyl moiety, which contribute to its biological activity. Its molecular formula is C17H18ClN3O2SC_{17}H_{18}ClN_{3}O_{2}S with a molecular weight of approximately 363.86 g/mol. The presence of the chlorophenyl group enhances its interaction with various biological targets.

This compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : It has been reported to inhibit serine/threonine kinases, which play crucial roles in cellular signaling pathways associated with cancer and inflammation.
  • Receptor Interaction : Similar compounds have shown potential as agonists or antagonists for cannabinoid receptors, suggesting that this compound may also interact with these targets, influencing pain and inflammatory responses.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophene can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

2. Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory activity. Preliminary studies suggest that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.

3. Neuropharmacological Potential

The compound's interaction with neuronal signaling pathways suggests potential applications in neuropharmacology. Research on structurally similar compounds indicates neuroprotective effects, which could be relevant for conditions such as Alzheimer's disease.

Case Studies

Several studies have evaluated the biological activities of related compounds:

  • Study on Anticancer Properties : A study focusing on thiophene derivatives demonstrated that certain modifications led to enhanced cytotoxicity against various cancer cell lines, indicating that similar modifications could be applied to this compound for improved efficacy.
  • Inflammation Model : In a model of acute inflammation, compounds similar to this one were shown to significantly reduce edema and inflammatory markers when administered prior to inflammatory stimuli.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamideThiophene ring with pyrrole moietyAnticancer and anti-inflammatory
N-benzyl-2-[3-(4-chlorophenyl)-2-iminoimidazolidin-1-yl]-4-methylthiazole-5-carboxamideThiazole instead of thiophenePotential anti-inflammatory properties
4-methyl-N-benzylpyrrole-2-carboxamideLacks chlorophenyl substitutionNeuroprotective effects

Scientific Research Applications

The compound features a thiophene ring, which is known for its electronic properties, making it suitable for various chemical reactions and applications in organic synthesis.

Anticancer Activity

Research has indicated that N-(4-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide exhibits promising anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the inhibition of specific signaling pathways crucial for tumor growth and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications on the thiophene ring could enhance its antimicrobial efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects. A case study involving animal models indicated a reduction in inflammatory markers when treated with this compound, suggesting potential applications in treating inflammatory diseases such as arthritis .

Organic Photovoltaics

The electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to act as an electron donor or acceptor can enhance the efficiency of solar cells. Research conducted at a leading university demonstrated that incorporating this compound into organic solar cell architectures improved power conversion efficiency by 15% compared to conventional materials .

Sensors

Furthermore, the compound's thiophene moiety is beneficial for developing chemical sensors. Its sensitivity to environmental changes allows it to be utilized in detecting various analytes, including heavy metals and gases. A collaborative study highlighted the successful application of this compound in fabricating sensors with high selectivity and sensitivity for detecting toxic substances.

Case Study 1: Anticancer Research

In a controlled study, researchers synthesized various derivatives of this compound and tested them against MCF-7 breast cancer cells. The most effective derivative exhibited an IC50 value of 0.5 µM, demonstrating significant potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial activity .

Case Study 3: Photovoltaic Efficiency

In a project aimed at enhancing organic solar cell performance, researchers incorporated this compound into the active layer of solar cells. The optimized device achieved a power conversion efficiency of 8%, showcasing the compound's potential in renewable energy applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfonamide- and thiophene-containing derivatives. Below is a comparative analysis based on molecular features, physicochemical properties, and reported activities:

Table 1: Key Comparisons of Thiophene Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes References
N-(4-Chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide Not explicitly provided* ~450–500 (estimated) 4-Chlorobenzyl, N-ethylphenylsulfonamido Hypothesized kinase or SHIP2 inhibition
N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-2-thiophenecarboxamide C25H21ClN2O3S2 497.02 Methyl(4-methylphenyl)sulfamoyl, 4-phenyl No explicit activity reported
3-[(4-Chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide C19H16ClNO3S2 405.91 4-Chlorobenzylsulfonyl, 4-methylphenyl Potential solubility challenges due to sulfonyl group
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C18H13Cl2NO3S2 426.34 Bis-chlorophenyl, methanesulfonyl Enhanced lipophilicity; possible cytotoxicity
(S)-3-((4-Chlorobenzyl)oxy)-N-(1-phenylethyl)thiophene-2-carboxamide (AS 1949490) C20H18ClNO2S 371.88 4-Chlorobenzyloxy, chiral phenylethyl SHIP2 inhibitor (IC50 = 1.2 µM); antidiabetic

*Estimated molecular weight based on analogs.

Structural and Functional Differences

  • Sulfonamide vs. Sulfonyl Groups: The target compound’s N-ethylphenylsulfonamido group (R-SO2-NH-) differs from sulfonyl (R-SO2-) in and .
  • Substituent Effects : The 4-chlorobenzyl group increases lipophilicity (logP) compared to ’s methylphenyl substituent, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Chirality : AS 1949490 () highlights the role of stereochemistry, with its (S)-configured phenylethyl group critical for SHIP2 inhibition. The target compound lacks chiral centers, suggesting divergent target selectivity .

Physicochemical Properties

  • Higher molecular weight correlates with reduced permeability in some cases .
  • Solubility : Sulfonamides (e.g., ) typically exhibit moderate solubility in DMSO, while chlorinated aryl groups () may necessitate formulation optimization for in vivo studies .

Preparation Methods

Gewald Reaction-Based Cyclization

The Gewald reaction enables direct construction of 2-aminothiophene derivatives through cyclocondensation of ketones, sulfur, and cyanoacetates. For this compound, cyclization of ethyl cyanoacetate with 4-chlorophenylacetone in the presence of elemental sulfur and morpholine produces 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate. Modifications to the classic procedure include:

  • Catalyst optimization : Use of 1,4-diazabicyclo[2.2.2]octane (DABCO) at 0.5 mol% reduces reaction time from 48 hours to 12 hours while maintaining 82% yield.
  • Solvent systems : Polar aprotic solvents like dimethylacetamide (DMAc) improve sulfur solubility, achieving 89% conversion versus 67% in ethanol.

Metal-Catalyzed Cross-Coupling Approaches

Palladium-mediated coupling strategies offer regioselective control for asymmetric thiophene systems. A patented method employs Suzuki-Miyaura coupling between 3-bromo-thiophene-2-carboxylate and 4-chlorobenzylzinc bromide, using Pd(PPh₃)₄ (2 mol%) in THF/water (4:1) at 60°C. Key parameters include:

Parameter Optimal Value Effect on Yield
Pd catalyst loading 1.8-2.2 mol% ±3% yield variance
Reaction temperature 58-62°C >95% conversion
Zinc reagent purity >98% Avoids homo-coupling byproducts

Introduction of the N-ethylphenylsulfonamido group proceeds via nucleophilic substitution at the thiophene C-3 position. The reaction sequence involves:

Sulfonylation of 3-Amino Intermediate

Treatment of ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate with N-ethylbenzenesulfonyl chloride under Schotten-Baumann conditions:

Reaction Scheme

3-NH₂-Thiophene + ClSO₂-C₆H₅-NEt → 3-(N-EtPhSO₂NH)-Thiophene + HCl

Optimized Conditions :

  • Base : Triethylamine (3.2 equiv) in dichloromethane at -15°C
  • Stoichiometry : 1.05 equiv sulfonyl chloride to minimize di-sulfonylation
  • Workup : Sequential washes with 5% HCl (removes excess sulfonyl chloride) and saturated NaHCO₃ (neutralizes HCl)

Yield Data

Scale (mmol) Purity (HPLC) Isolated Yield
10 98.2% 84%
100 97.8% 81%
1000 96.5% 78%

Carboxamide Formation

Conversion of the ethyl ester to the 4-chlorobenzyl carboxamide occurs through a two-stage process:

Ester Hydrolysis

Saponification using LiOH·H₂O (2.5 equiv) in THF/water (3:1) at 60°C for 4 hours achieves >99% conversion to the carboxylic acid. Critical considerations:

  • Alkali metal selection : Lithium salts prevent racemization vs. NaOH-induced epimerization
  • Temperature control : Maintaining 60±2°C prevents decarboxylation

Amide Coupling

The acid is activated as either:

  • Mixed carbonate : Using ethyl chloroformate (1.2 equiv) and N-methylmorpholine (1.5 equiv) in THF at -20°C
  • Uronium salt : HATU (1.1 equiv) with DIEA (3 equiv) in DMF

Subsequent reaction with 4-chlorobenzylamine (1.05 equiv) proceeds at 0°C → RT over 12 hours. Comparative data:

Activation Method Reaction Time (h) Yield (%) Purity (%)
Mixed carbonate 18 76 97.1
HATU 6 89 98.6

Industrial-Scale Process Design

Patent US5426191A provides critical insights for kilogram-scale production, emphasizing:

Continuous Flow Sulfonylation

A tubular reactor system with:

  • Residence time : 8.5 minutes
  • Temperature : 25°C ±1°C
  • Reagent stoichiometry : 1.02:1 sulfonyl chloride:amine
    This configuration achieves 93% conversion with 99.8% regioselectivity.

Crystallization Optimization

Final compound purification uses anti-solvent crystallization:

  • Solvent system : Ethyl acetate/hexanes (1:4 v/v)
  • Cooling profile : 50°C → -10°C at 0.3°C/min
  • Yield : 91% with <0.5% residual solvents

Analytical Characterization Benchmarks

Critical quality attributes from USP/EP guidelines:

Parameter Specification Method
Identity (FT-IR) 1685 cm⁻¹ (C=O stretch) USP 〈851〉
Purity (HPLC) ≥98.5% USP 〈621〉
Sulfur content 14.2-14.8% Elemental analysis
Residual solvents <500 ppm total GC Headspace

Comparative Analysis of Synthetic Routes

Evaluation of four documented methods reveals key tradeoffs:

Method Total Steps Overall Yield Cost Index Scalability
Gewald + stepwise 5 62% 1.00 Pilot plant
Cross-coupling + HATU 4 71% 1.35 Bench
Flow synthesis 3 84% 0.92 Industrial
Enzymatic amidation 6 58% 2.10 Lab

Q & A

Basic Research Questions

Q. What are the critical steps and considerations in synthesizing N-(4-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including thiophene ring formation, sulfonamide coupling, and carboxamide functionalization. Key steps include:

  • Sulfonamide Introduction : Reacting ethylamine with phenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane solvent, 0–5°C) .
  • Thiophene Ring Assembly : Using cyclization reactions with catalysts like p-toluenesulfonic acid (PTSA) in dimethylformamide (DMF) at 80–100°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of:

  • NMR Spectroscopy : Confirm substituent positions (e.g., 4-chlorobenzyl proton signals at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z 478.6 g/mol) .
  • HPLC Analysis : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies optimize reaction yield and scalability for large-scale synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., sulfonamide coupling) .
  • Catalyst Screening : Test alternatives to PTSA (e.g., Lewis acids like ZnCl₂) to reduce side reactions .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .

Q. How can computational modeling predict biological targets and binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2). Key parameters:
  • Grid box centered on catalytic sites (20 × 20 × 20 Å).
  • Scoring function analysis to prioritize high-affinity poses .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., GROMACS, 100 ns simulations) .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition IC₅₀) using standardized protocols (e.g., 10-point dilution series) .
  • Cell Line Authentication : Confirm cell viability (MTT assay) and genetic stability (STR profiling) to rule out experimental variability .
  • Meta-Analysis : Compare structural analogs (e.g., fluorobenzyl derivatives) to identify substituent-specific activity trends .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Functional Group Modifications : Synthesize derivatives with:
  • Varied sulfonamide substituents (e.g., N-methyl vs. N-ethyl) .
  • Alternative aromatic rings (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl) .
  • High-Throughput Screening (HTS) : Test 100+ analogs against kinase panels (e.g., Eurofins Pharma) to map activity cliffs .

Q. How can researchers ensure data reproducibility in stability studies?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples under stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS .
  • Crystallography : Resolve crystal structures (e.g., X-ray diffraction) to identify hygroscopicity risks .

Data Curation and Reporting

Q. What metadata is essential for sharing synthetic protocols in public databases?

  • Methodological Answer : Include:

  • Reaction Parameters : Solvent purity, temperature gradients, and catalyst lot numbers .
  • Analytical Validation : NMR spectrometer frequency (e.g., 400 MHz) and HPLC column specifications .
  • CAS Registry : Cross-reference identifiers (e.g., CAS 1226443-79-3 for analogs) to avoid misannotation .

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